Sorbitol-6-phosphate
Beschreibung
Significance of Sorbitol-6-phosphate in Metabolic Pathways Research
This compound holds a crucial position as an intermediate in several metabolic pathways, most notably in fructose (B13574) and mannose metabolism. wikipedia.org Its primary significance lies in its role within the polyol (or sorbitol) pathway, which serves as an alternative route for glucose metabolism. thesciencenotes.comyoutube.com In this pathway, this compound is synthesized and subsequently converted into other key metabolites.
The central reaction involving this compound is its reversible conversion to D-fructose 6-phosphate. This reaction is catalyzed by the enzyme this compound 2-dehydrogenase (S6PDH), which uses NAD+ as a cofactor. wikipedia.org This places this compound at a critical junction, directly linking the metabolism of sugar alcohols to glycolysis, as fructose-6-phosphate (B1210287) is a key glycolytic intermediate. nih.gov Research has shown that the sorbitol pathway can bypass major control points of glycolysis, such as the steps catalyzed by hexokinase and phosphofructokinase. pnas.orgnih.gov Furthermore, the pathway's utilization of NADPH connects it to the pentose (B10789219) phosphate (B84403) pathway, with the two pathways being mutually facilitative. pnas.org
In the plant kingdom, particularly in species of the Rosaceae family (like apples and pears), this compound is a pivotal precursor in the biosynthesis of sorbitol, a major product of photosynthesis and a primary form of translocated sugar. researchgate.netresearchgate.netresearchgate.net In these plants, the enzyme aldose-6-phosphate reductase (another name for S6PDH in this context) catalyzes the reduction of glucose-6-phosphate to this compound, which is then dephosphorylated to yield sorbitol. researchgate.net
Beyond its role as a metabolic intermediate, this compound has also been identified as a regulatory molecule. Studies have revealed that it can act as a negative effector, or inhibitor, of the regulatory protein that controls liver glucokinase, an important enzyme in glucose homeostasis. nih.gov It competes with the positive effector, fructose 1-phosphate, for binding to this regulatory protein. nih.gov
The kinetic properties of the key enzyme, this compound dehydrogenase, have been studied in various organisms, providing insight into the regulation and efficiency of this metabolic junction.
Kinetic Properties of this compound Dehydrogenase (S6PDH) from Various Sources
| Organism/Tissue | Substrate | Km Value | Reference |
|---|---|---|---|
| Loquat (Eriobotrya japonica) Leaves | This compound | 2.22 mM | nih.gov |
| Loquat (Eriobotrya japonica) Leaves | Glucose-6-phosphate | 11.6 mM | nih.gov |
| Loquat (Eriobotrya japonica) Leaves | NADP+ | 13.5 µM | nih.gov |
| Loquat (Eriobotrya japonica) Leaves | NADPH | 1.61 µM | nih.gov |
| Helicobacter pylori | Glucose-6-phosphate | 75.0 µM | mdpi.com |
| Helicobacter pylori | NADP+ | 12.8 µM | mdpi.com |
Historical Context of this compound Research Discoveries
The elucidation of the metabolic role of this compound has been a gradual process, built upon key discoveries spanning several decades. Early research in microbiology provided the first substantial evidence for its existence as a metabolic intermediate.
A landmark study in 1962 by Liss, Horwitz, and Kaplan offered significant insight into this area. wikipedia.org While investigating mannitol (B672) and sorbitol metabolism in the bacterium Aerobacter aerogenes, they identified and characterized D-sorbitol 6-phosphate dehydrogenase. The discovery of this enzyme strongly suggested that this compound was an intermediate in the pathway that converts sorbitol to fructose-6-phosphate. wikipedia.org
Further characterization of this key enzyme continued, and in 1970 , Du Toit and Kotze isolated and described this compound dehydrogenase from Clostridium pasteurianum, broadening the known phylogenetic distribution of the pathway. wikipedia.org
The significance of this compound in plant physiology became clearer in the 1980s . Research on plants from the Rosaceae family, which use sorbitol as a primary photosynthate, began to uncover the biosynthetic pathway. A 1981 study on loquat leaves detailed the properties of this compound dehydrogenase, suggesting its crucial role in synthesizing sorbitol from glucose-6-phosphate in photosynthetic tissues. nih.gov
More recently, research has continued to refine the understanding of this pathway. For instance, it was not until 2018 that a specific yeast phosphatase capable of hydrolyzing this compound was discovered and functionally characterized. nih.govprinceton.edu This finding was significant because, while the existence of such an enzymatic activity had been known in organisms like apple leaves, the specific gene encoding the enzyme was previously unknown. nih.gov This highlights that even decades after its initial implication in metabolism, new molecular and functional details regarding this compound are still being uncovered.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTWZZMVMUKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864641 | |
| Record name | 1-O-Phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sorbitol-6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-18-3, 20479-58-7 | |
| Record name | 1-O-Phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitol-6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis Pathways of Sorbitol 6 Phosphate
De Novo Synthesis Routes for Sorbitol-6-phosphate
The de novo synthesis of this compound is a direct conversion from a common glycolytic intermediate, highlighting its integration into central carbon metabolism within plant cells.
Glucose-6-phosphate (G6P) serves as the primary precursor for this compound synthesis. This molecule is a central metabolite, shared with other significant pathways such as sucrose (B13894) biosynthesis, underscoring the interconnectedness of carbohydrate metabolism in plants researchgate.netcornell.eduoup.com. The initial conversion of G6P to this compound is the committed step in the sorbitol biosynthesis pathway researchgate.netcornell.eduoup.comoup.com.
The conversion of glucose-6-phosphate to this compound is catalyzed by a specific enzyme, requiring reducing power in the form of NADPH.
This compound dehydrogenase (S6PDH, EC 1.1.1.200) is functionally identical to Aldose-6-phosphate Reductase (A6PR) in the context of this compound synthesis from glucose-6-phosphate researchgate.netfrontiersin.orgprofacgen.comnih.gov. This enzyme is widely distributed in various Rosaceae species and is particularly active in mature leaves, serving as the pivotal and rate-limiting enzyme in sorbitol synthesis frontiersin.orgnih.govresearchgate.netchemicalbook.comresearchgate.net. S6PDH is predominantly found in the chloroplasts and cytosol of plant cells researchgate.netchemicalbook.com.
Research findings on S6PDH kinetics reveal specific characteristics:
The optimal pH for the reduction of glucose-6-phosphate (i.e., this compound synthesis) by S6PDH in apple ranges from 8.7 to 9.5, with activity observed over a broader range of pH 7-9 frontiersin.orgresearchgate.net.
The Michaelis constant (Km) for glucose-6-phosphate as a substrate for S6PDH in apple is reported as 2.8 mM, indicating a higher affinity for glucose-6-phosphate compared to this compound in the reverse reaction researchgate.net.
Table 1: Kinetic Parameters of this compound Dehydrogenase (S6PDH) from Apple
| Parameter | Value | Substrate/Reaction | Source |
| Optimal pH for G6P Reduction | 8.7-9.5 | Glucose-6-phosphate to this compound | frontiersin.orgresearchgate.net |
| Optimal pH for S6P Oxidation | 9.8-10.0 | This compound to Glucose-6-phosphate | frontiersin.orgresearchgate.net |
| Km for Glucose-6-phosphate (G6P) | 2.8 mM | Glucose-6-phosphate to this compound | researchgate.net |
| Km for this compound (S6P) | 12.0 mM | This compound to Glucose-6-phosphate | researchgate.net |
The enzymatic conversion of glucose-6-phosphate to this compound by S6PDH (A6PR) is a reductive process that necessitates the coenzyme Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (B84403) in its reduced form (NADPH) researchgate.netcornell.eduprofacgen.comnih.govoup.com. NADPH serves as the electron donor, providing the necessary reducing power for this anabolic reaction, and is oxidized to NADP+ during the process oup.comwikipedia.orgecsci.co.kr. The activity of S6PDH can be quantitatively assessed by monitoring the decrease in NADPH absorbance at 340 nm, reflecting its consumption during the reaction frontiersin.orgprofacgen.comnih.gov.
Enzymatic Conversion of Glucose-6-phosphate to this compound
Role of this compound Dehydrogenase (S6PDH) in this compound Formation
Reversibility of this compound Synthesis Reactions
The reaction catalyzed by this compound dehydrogenase (S6PDH) between glucose-6-phosphate and this compound is inherently reversible researchgate.netfrontiersin.orgprofacgen.comnih.govresearchgate.net. However, within Rosaceae species, S6PDH predominantly catalyzes the forward reaction, favoring the synthesis of this compound from glucose-6-phosphate researchgate.netfrontiersin.orgnih.gov. This preference is supported by observations that S6PDH activity is primarily associated with this compound production in mature leaves researchgate.netresearchgate.net. The optimal pH range for glucose-6-phosphate reduction is generally broader and more conducive to the synthesis of this compound compared to the reverse reaction of this compound oxidation frontiersin.orgresearchgate.net.
Metabolism and Catabolic Pathways of Sorbitol 6 Phosphate
Conversion of Sorbitol-6-phosphate to Free Sorbitol
The conversion of this compound to free sorbitol represents a key step in sorbitol biosynthesis and metabolism, especially in sorbitol-synthesizing plant species.
Role of this compound Phosphatase (SorPP)
This compound phosphatase (SorPP; EC 3.1.3.50) is the enzyme responsible for the dephosphorylation of this compound, yielding free sorbitol and inorganic phosphate (B84403) researchgate.netcornell.edureading.ac.ukcapes.gov.brresearchgate.netuniprot.org. This enzyme plays a pivotal role in the final step of sorbitol biosynthesis in plants that produce sorbitol as a major photosynthetic product and translocatable carbohydrate, such as members of the Rosaceae family (e.g., apple, pear, peach) researchgate.netcornell.edureading.ac.uk.
Dephosphorylation of this compound to Sorbitol
The dephosphorylation catalyzed by SorPP is highly specific for this compound researchgate.netcornell.educapes.gov.br. For instance, SorPP purified from apple leaves exhibits high specificity for this compound, with a Michaelis constant (Km) of 0.85 mM researchgate.netcornell.educapes.gov.br. The enzyme's activity is absolutely dependent on Mg²⁺, with an optimal pH ranging between 6.0 and 7.0, and highest activity observed at pH 6.8 researchgate.netcornell.edu. Inhibitors of SorPP activity include fluoride, vanadate (B1173111), molybdate (B1676688), and inorganic phosphate researchgate.netcornell.edu. Interestingly, sorbitol itself can act as a competitive inhibitor of SorPP, with a Ki of 109 mM, suggesting a potential feedback mechanism for regulating sorbitol biosynthesis researchgate.netcornell.edu. This dephosphorylation reaction is critical for the accumulation and transport of sorbitol within these plants cornell.edu.
Integration of this compound into Central Carbon Metabolism
Beyond its conversion to free sorbitol, this compound can also be channeled into central carbon metabolism, primarily through its conversion to fructose-6-phosphate (B1210287), a key intermediate in glycolysis.
Conversion to Fructose-6-phosphate
The interconversion between D-sorbitol 6-phosphate and D-fructose 6-phosphate is a crucial metabolic step that links polyol metabolism with glycolysis rcsb.orgwikipedia.orgtandfonline.comresearchgate.net.
Role of this compound Dehydrogenase (S6PDH) in Oxidation
This compound dehydrogenase (S6PDH), also known as D-sorbitol-6-phosphate:NAD⁺ 2-oxidoreductase (EC 1.1.1.140), catalyzes the reversible oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate, utilizing NAD⁺ as a cofactor to produce NADH and H⁺ rcsb.orgwikipedia.orgtandfonline.comresearchgate.netuniprot.orggenome.jp. While S6PDH can also catalyze the reverse reaction (reduction of fructose-6-phosphate to this compound), its role in the catabolic pathway involves the oxidation of S6P rcsb.orgtandfonline.comresearchgate.net. This enzyme is found in various organisms, including bacteria like Escherichia coli, where it is part of the sorbitol catabolic pathway tandfonline.comresearchgate.netuniprot.orgasm.org. Kinetic studies on S6PDH from Erwinia amylovora show that the enzyme is significantly faster at oxidizing D-sorbitol 6-phosphate than at reducing D-fructose 6-phosphate rcsb.org. The enzyme's activity and substrate specificity can vary; for instance, S6PDH from loquat leaves, while involved in sorbitol synthesis, also demonstrates activity with this compound nih.gov.
Entry of Fructose-6-phosphate into Glycolysis
Fructose-6-phosphate (F6P) is a central intermediate in the glycolytic pathway ontosight.aifishersci.co.uklumenlearning.comwikipedia.orgwikipedia.org. Once this compound is converted to fructose-6-phosphate by S6PDH, F6P can readily enter the main glycolytic pathway tandfonline.comresearchgate.netontosight.ai. In glycolysis, fructose-6-phosphate is further phosphorylated by phosphofructokinase-1 (PFK-1) to form fructose-1,6-bisphosphate, a committed step that drives the molecule further down the glycolytic cascade for energy production lumenlearning.comwikipedia.org. This integration allows for the efficient catabolism of sorbitol-derived carbon into cellular energy and precursors for other metabolic pathways ontosight.ainih.gov.
Potential for Gluconeogenesis from this compound Intermediates
The catabolism of this compound directly yields D-fructose 6-phosphate guidetopharmacology.orgecsci.co.krnih.govnih.govwikipedia.org. Fructose (B13574) 6-phosphate is a central intermediate in carbohydrate metabolism, serving as a precursor for both glycolysis (energy production) and gluconeogenesis (glucose synthesis) fishersci.cafishersci.cauni.lutci-chemical-trading.commicrobenotes.com. In gluconeogenesis, fructose 6-phosphate can be readily converted to glucose 6-phosphate by phosphoglucose (B3042753) isomerase (PGI), an enzyme that catalyzes the reversible isomerization between these two hexose (B10828440) phosphates fishersci.cauni.lutci-chemical-trading.commicrobenotes.com. Glucose 6-phosphate can then be dephosphorylated to free glucose by glucose-6-phosphatase, primarily in the liver and kidneys, making it available for release into the bloodstream microbenotes.com.
Therefore, the conversion of this compound to fructose 6-phosphate represents a direct entry point for carbon derived from this compound into the gluconeogenic pathway, contributing to glucose homeostasis. Research findings indicate that D-sorbitol 6-phosphate can also act as an inhibitor of phosphoglucose isomerase (PGI) fishersci.cafishersci.cauni.lutci-chemical-trading.comguidetopharmacology.org. This inhibitory effect suggests a potential regulatory mechanism where high levels of this compound might influence the interconversion of glucose-6-phosphate and fructose-6-phosphate, thereby indirectly impacting the flux through gluconeogenesis fishersci.cafishersci.caguidetopharmacology.org.
Regulatory Mechanisms within this compound Catabolism
The metabolic flux through this compound pathways is tightly regulated by various enzymatic and environmental factors.
Enzymatic Regulation:
This compound dehydrogenase (S6PDH/A6PR): While primarily involved in synthesis, its activity is subject to regulation. ATP acts as a potent inhibitor of S6PDH activity, exhibiting competitive inhibition against NADPH in the direction of this compound synthesis wikipedia.org. Divalent cations and inorganic phosphate (Pi) have also been shown to regulate S6PDH activity wikipedia.org.
This compound phosphatase (SorPP): The activity of SorPP is strictly dependent on the presence of Mg2+, with optimal activity observed at a specific pH wikipedia.orgfishersci.ca. It is highly specific for this compound and is inhibited by various compounds including fluoride, vanadate, molybdate, and inorganic phosphate wikipedia.orgfishersci.ca. Notably, sorbitol itself acts as a competitive inhibitor of SorPP, suggesting a feedback mechanism for regulating sorbitol biosynthesis wikipedia.orgfishersci.ca. High cytosolic Pi levels can also influence the function of D-sorbitol-6-phosphate dehydrogenase nih.gov.
This compound 2-dehydrogenase (EC 1.1.1.140): In bacteria, the activity of this enzyme, along with the sorbitol-specific phosphotransferase system (PTS), is sensitively repressed in the presence of glucose fishersci.co.ukfishersci.canih.gov. This repression is partly due to competition for phosphoenolpyruvate (B93156) (PEP), a common phosphate donor for both glucose and sorbitol phosphotransferases fishersci.canih.gov.
Phosphoglucose Isomerase (PGI): As mentioned, D-sorbitol 6-phosphate is a strong inhibitor of PGI fishersci.cafishersci.cauni.lutci-chemical-trading.comguidetopharmacology.org. This inhibition can impact the interconversion of glucose-6-phosphate and fructose-6-phosphate, thereby influencing both glycolytic and gluconeogenic fluxes.
Transcriptional and Environmental Regulation:
The expression and activity of S6PDH can be regulated at the transcriptional level, as observed in the development of loquat fruit guidetopharmacology.org. Environmental factors, such as drought stress, can also influence sorbitol accumulation by up-regulating S6PDH activity wikipedia.org.
In plants, carbon partitioning between sorbitol and sucrose (B13894) is influenced by developmental and environmental factors, though the precise mechanisms are still being elucidated fishersci.ca. This compound has been shown to alter the activity of apple leaf sucrose phosphate synthase, a key enzyme for sucrose synthesis, acting as a competitive inhibitor fishersci.ca.
These regulatory mechanisms ensure that the synthesis and catabolism of this compound are finely tuned to the metabolic needs and environmental conditions of the organism.
Genetic and Transcriptional Regulation of Sorbitol 6 Phosphate Metabolism
Gene Expression Patterns of Sorbitol-6-phosphate Dehydrogenase (S6PDH)
The expression of the this compound dehydrogenase (S6PDH) gene is highly dynamic, responding to both external environmental challenges and internal developmental programs. This differential expression ensures that sorbitol production is aligned with the plant's metabolic needs and its capacity to tolerate stress.
Response to Abiotic Stresses (Osmotic, Salt, Low Temperature)
Abiotic stresses such as drought, high salinity, and low temperatures significantly influence the expression of the S6PDH gene. tandfonline.comscispace.com In apple, for instance, the S6PDH gene is induced by osmotic stress, with higher levels of gene expression observed under more severe stress conditions. tandfonline.com This increase in gene expression correlates with rises in both S6PDH enzyme activity and sorbitol accumulation, highlighting the gene's crucial role in the osmotic stress response in apple. tandfonline.com Similarly, salt stress has been shown to induce the expression of S6PDH in the apple rootstock Malus zumi. nih.gov
Low temperature is another potent inducer of S6PDH gene expression. researchgate.netresearchgate.net Studies have shown that sorbitol accumulation in response to low temperatures is linked to an increase in sorbitol biosynthesis from glucose, which is directly related to the elevated expression of the S6PDH gene. researchgate.netresearchgate.net This suggests that the transcriptional regulation of S6PDH is a key mechanism for cold acclimation in sorbitol-accumulating species. ishs.org The accumulation of sorbitol under these stress conditions acts as an osmoprotectant, helping to maintain cellular water potential and protect cellular structures. mdpi.com
| Stress Condition | Plant Species/Tissue | Observed S6PDH Gene Expression Change | Reference |
| Osmotic Stress (PEG-6000) | Apple (Malus × domestica) leaves | Upregulated | tandfonline.com |
| Salt Stress | Apple (Malus zumi) | Upregulated | nih.gov |
| Low Temperature | Apple (Malus domestica) leaves | Upregulated | researchgate.netresearchgate.net |
| Low Temperature | Japanese pear leaves | Upregulated | researchgate.net |
| Drought Stress | Tomato (Solanum lycopersicum) | Upregulated | scispace.com |
Developmental Regulation of Gene Expression
The expression of the S6PDH gene is also under strict developmental control, often correlating with the transition of leaves from being net importers of carbon (sink) to net exporters (source). In peach leaves, the levels of S6PDH transcripts increase as the leaves mature. researchgate.netoup.com This pattern corresponds to the levels of S6PDH enzyme activity and protein, suggesting that the gene's expression is a key determinant of a leaf's capacity for sorbitol synthesis and its function as a source tissue. oup.com
Similarly, in pear leaves, the activity and mRNA levels of S6PDH are significantly higher in mature leaves compared to young, folded leaves. jst.go.jp This developmental upregulation of S6PDH is a critical step in the leaf's transition from a sink to a source, enabling the production of sorbitol for transport to other parts of the plant. jst.go.jp In loquat fruit, the activity of S6PDH also changes during development, and this is regulated at the transcriptional level. jst.go.jp Furthermore, studies in apple seedlings have shown that S6PDH transcripts are induced during germination, coinciding with the onset of sorbitol synthesis. researchgate.net
Promoter Analysis and Cis-acting Elements
The promoter region of the S6PDH gene contains various cis-acting regulatory elements that serve as binding sites for transcription factors, thereby controlling the gene's expression. Analysis of the S6PDH promoter in apple has revealed the presence of several key elements that are responsive to hormonal signals and stress conditions. tandfonline.comresearchgate.net
Abscisic Acid (ABA)-responsive Elements (ABRE)
The promoter of the apple S6PDH gene contains three abscisic acid (ABA)-responsive elements (ABREs). tandfonline.comresearchgate.netresearcher.life ABA is a plant hormone that plays a central role in mediating responses to abiotic stresses like drought and salinity. The presence of ABREs in the S6PDH promoter suggests that ABA is a key signaling molecule in the induction of S6PDH expression under stress. rhhz.net Deletion analysis has shown that a region of the promoter containing two of these ABREs is crucial for the gene's response to drought and salt stress. tandfonline.com
MYB-recognition Sites
Four MYB-recognition sites have been identified in the promoter region of the apple S6PDH gene. tandfonline.comresearchgate.netresearcher.life MYB transcription factors are a large family of proteins in plants that regulate a wide range of processes, including development, metabolism, and stress responses. nih.gov The presence of these sites indicates that MYB proteins are likely involved in modulating the expression of S6PDH. tandfonline.com A putative MYB-recognition sequence is located within the key drought and salt-responsive region of the promoter, further implicating MYB factors in the stress-induced expression of S6PDH. tandfonline.com
MYC-binding Sites
The analysis of the apple S6PDH promoter has also revealed the presence of three MYC-binding sites. tandfonline.comresearchgate.netresearcher.life MYC transcription factors are another important class of regulators involved in various plant processes, including responses to stress. frontiersin.org The identification of these binding sites in the S6PDH promoter suggests a role for MYC proteins in the transcriptional regulation of sorbitol biosynthesis.
| Cis-acting Element | Number Identified in Apple S6PDH Promoter | Putative Function | Reference |
| Abscisic Acid (ABA)-responsive Elements (ABRE) | 3 | Response to ABA and abiotic stress | tandfonline.comresearchgate.netresearcher.life |
| MYB-recognition Sites | 4 | Regulation of gene expression by MYB transcription factors | tandfonline.comresearchgate.netresearcher.life |
| MYC-binding Sites | 3 | Regulation of gene expression by MYC transcription factors | tandfonline.comresearchgate.netresearcher.life |
Transcriptomic and Genomic Approaches
Modern high-throughput sequencing and analysis techniques have provided a global view of the genes involved in and affected by this compound metabolism. These approaches have been particularly insightful in plant species where sorbitol is a major photosynthetic product.
Microarray technology has been employed to perform comprehensive analyses of genes regulated by sorbitol. In one such study, transgenic apple trees (Malus × domestica) with a silenced this compound dehydrogenase (S6PDH) gene were analyzed to identify genes whose expression is dependent on sorbitol levels. actahort.org The analysis was conducted on two transgenic lines, one with a sense clone (GSS78) and another with an antisense clone (GSA04), both showing reduced S6PDH transcripts compared to a non-transformed control. actahort.org
In the GSA04 antisense line, microarray analysis identified 138 genes that were down-regulated (less than 0.5-fold expression) and 121 genes that were up-regulated (greater than 2-fold expression). actahort.org The sense clone, GSS78, exhibited a more extensive change in its transcriptome, with 2,687 down-regulated and 2,718 up-regulated genes. actahort.org A core set of genes was affected in both lines, with 100 genes down-regulated and 70 genes up-regulated in common, suggesting these are strongly regulated, either directly or indirectly, by sorbitol or its metabolic pathway. actahort.org
A separate study using RNA sequencing (RNA-seq) on apple leaves with suppressed aldose-6-phosphate reductase (A6PR, another term for S6PDH) also revealed significant changes in gene expression. oup.com This analysis identified numerous differentially expressed genes associated with various metabolic and stress-response pathways. oup.com
Table 1: Differentially Expressed Genes in S6PDH-Silenced Apple Leaves
| Transgenic Line | Gene Regulation | Number of Genes Affected | Commonly Regulated with Other Line |
|---|---|---|---|
| GSA04 (Antisense) | Down-regulated (<0.5-fold) | 138 | 100 |
| Up-regulated (>2-fold) | 121 | 70 | |
| GSS78 (Sense) | Down-regulated (<0.5-fold) | 2,687 | 100 |
| Up-regulated (>2-fold) | 2,718 | 70 |
Data sourced from microarray analysis of transgenic apple leaves with silenced S6PDH. actahort.org
To understand the functional implications of the observed transcriptomic changes, Gene Ontology (GO) term enrichment analysis is performed. This analysis categorizes the differentially expressed genes into functional groups.
In the study of the S6PDH-silenced GSA04 apple line, GO analysis of the down-regulated genes revealed several significantly enriched categories related to biological processes. These included "oxidation reduction," "response to stress," "primary metabolic process," "response to hormone stimulus," "regulation of transcription, DNA-dependent," and "cellular macromolecule metabolic process". actahort.org Similarly, a transcriptomic analysis of apple leaves with suppressed A6PR identified 52 significantly enriched GO terms within the 'stress related process' category among the differentially expressed genes. oup.com This indicates that altering sorbitol synthesis profoundly impacts the plant's ability to respond to stress. oup.com
In other organisms, such as the fungus Aspergillus oryzae, GO analysis of differentially expressed genes under temperature stress also implicates sugar metabolism, including pathways involving this compound 2-dehydrogenase. plos.org These findings collectively highlight that the regulation of this compound metabolism is deeply integrated with central metabolic and stress-response networks.
Regulatory Proteins and Operons
In bacteria, the genes for sorbitol (glucitol) utilization are often organized into operons, which are units of coordinately regulated genes. The gut operon in Escherichia coli is a well-studied example.
The expression of the glucitol (gut) operon in E. coli is controlled by a complex system involving both positive and negative regulators. nih.gov The key regulatory genes are gutM, which encodes an activator protein, and gutR, which encodes a repressor protein. nih.govunam.mx These two regulatory genes are located downstream of the structural genes of the operon. nih.gov The gene order is gutOPABDMR, where P is the promoter, O is the operator, A, B, and D are structural genes for the sorbitol phosphotransferase system (PTS), and M and R are the regulatory genes. nih.gov The GutM activator and GutR repressor are predicted to have molecular weights of 12,955 and 28,240 Da, respectively. nih.gov A similar regulatory structure involving gutR and gutM has also been identified in Lactobacillus casei, where they are essential for the expression of the sorbitol utilization genes. nih.gov
The regulation of the gut operon is a result of the antagonistic actions of the GutM activator and the GutR repressor. nih.gov Transcription of the operon is induced by the presence of sorbitol (glucitol) and is also subject to catabolite repression, requiring the cAMP-CRP complex for full activation. nih.govasm.org
Gene Duplication and Evolutionary Dynamics of S6PDH
The evolution of the sorbitol synthesis pathway is closely linked to the evolutionary history of the key enzyme, this compound dehydrogenase (S6PDH). Gene duplication has played a pivotal role in the expansion and functional diversification of the S6PDH gene family, particularly in plants of the Rosaceae family (e.g., apple, pear, peach). frontiersin.orgnih.gov
Phylogenetic and synteny analyses reveal that the S6PDH genes in Rosaceae can be traced back to an ancestral proximal duplication event. frontiersin.orgnih.gov This initial duplication gave rise to two primary clades of S6PDH genes, Clade 1 and Clade 2, which have since followed different evolutionary trajectories. frontiersin.orgnih.gov The expansion of the S6PDH gene family in some Rosaceae lineages, such as Maleae (which includes apple), has been further driven by whole-genome duplication (WGD) events. frontiersin.orgnih.gov In other species like pear, single-gene segment duplication has also contributed to the amplification of S6PDH genes. researchgate.net
This history of duplication has led to significant functional diversification. frontiersin.orgnih.gov For instance, within Clade 1, lineage-specific events have altered gene expression patterns, leading to decreased enzymatic activity in leaves but also to novel functions such as sustained expression in fruit after harvest or enhanced expression under biotic stress. frontiersin.orgnih.govresearchgate.net In contrast, genes in Clade 2 may have experienced reduced enzymatic activity due to the loss of exons or variations in exon length. frontiersin.orgnih.gov The substantial number of retained S6PDH gene copies in many Rosaceae species is consistent with the high levels of sorbitol they produce, underscoring the adaptive importance of this metabolic pathway. frontiersin.org
Table 2: Key Evolutionary Events in the S6PDH Gene Family in Rosaceae
| Evolutionary Event | Description | Consequence |
|---|---|---|
| Ancestral Proximal Duplication | An early duplication event in the common ancestor of Rosaceae. frontiersin.orgnih.gov | Created two distinct clades (Clade 1 and Clade 2) of S6PDH genes. frontiersin.orgnih.gov |
| Whole-Genome Duplication (WGD) | Duplication of the entire genome, occurring in certain lineages like Maleae (apple). frontiersin.org | Further amplified the number of S6PDH gene copies. frontiersin.org |
| Functional Diversification | The duplicated genes evolved to acquire different functions or expression patterns. frontiersin.orgnih.gov | Led to tissue-specific expression (leaves vs. fruit) and altered responses to stress. frontiersin.orgresearchgate.net |
| Gene Loss/Modification | Loss of exons or changes in exon length in some duplicated genes. frontiersin.orgnih.gov | Resulted in reduced enzymatic activity in certain S6PDH copies (e.g., in Clade 2). frontiersin.orgnih.gov |
Biological Roles and Physiological Significance of Sorbitol 6 Phosphate
Contribution to Stress Tolerance Mechanisms
Response to Low-Temperature Stress
Sorbitol-6-phosphate and its downstream product, sorbitol, play a significant role in plant responses to low-temperature stress, including chilling and freezing. In Rosaceae species like apple, peach, and Japanese pear, sorbitol accumulates under cold stress conditions researchgate.netnih.govcabidigitallibrary.orgactahort.orgresearchgate.net. This accumulation is often linked to an increase in the expression of the S6PDH gene, which encodes the key enzyme for sorbitol biosynthesis researchgate.netnih.govcabidigitallibrary.orgactahort.org.
Studies have shown that the expression of S6PDH is upregulated by cold treatment, leading to enhanced sorbitol biosynthesis from glucose researchgate.netnih.govactahort.org. For instance, in loquat, the expression levels of S6PDH genes are upregulated during the initial hours of cold treatment mdpi.com. This induction of sorbitol synthesis is considered a stress response that contributes to cold acclimation and freezing tolerance cabidigitallibrary.org. Sorbitol acts as a compatible solute, helping to maintain cellular osmotic potential and protect plant cells from damage under adverse environmental conditions researchgate.netnih.gov.
In peach, maintaining a higher sorbitol content during storage at low temperatures (e.g., 1°C) is associated with higher adenosine (B11128) triphosphate (ATP) levels and improved chilling tolerance. This is achieved by stimulated S6PDH activity and suppressed sorbitol oxidase (SOX) activity, which promotes sorbitol accumulation. Additionally, the positive regulation of NAD+-sorbitol dehydrogenase (NAD+-SDH) facilitates the conversion of sorbitol into fructose (B13574) and glucose, providing energy substrates for ATP generation postharvest.biz.
Interplay with Other Signaling Molecules and Metabolic Signals
Trehalose-6-phosphate (Tre6P) is a significant signaling metabolite in plants that reflects sucrose (B13894) availability and influences various developmental and metabolic processes hhu.defrontiersin.org. Research in apple (Malus domestica) has revealed a close relationship between Tre6P and sorbitol levels. Tre6P levels have been observed to be positively correlated with sorbitol content in developing fruit, while often negatively correlated with sucrose, glucose, and fructose content nih.govnih.gov.
In mammalian systems, particularly in the liver, this compound interacts with glucokinase regulatory protein (GKRP). GKRP plays a pivotal role in glucose homeostasis by acting as a competitive inhibitor of glucokinase (GCK), an enzyme critical for glucose phosphorylation portlandpress.comnih.gov. GKRP sequesters GCK within the hepatocyte nucleus when glucose levels are low, releasing it into the cytosol when glucose concentrations rise nih.gov.
This compound, along with fructose-6-phosphate (B1210287), promotes the assembly of the inhibitory GCK-GKRP complex portlandpress.comnih.govportlandpress.complos.org. This binding of S6P to a regulatory site on GKRP, distinct from the GCK-binding site, reinforces the inhibition of glucokinase portlandpress.comnih.gov. Studies have shown that this compound binds to GKRP with high affinity, and this binding can significantly reduce the concentration of GKRP needed to inhibit GCK plos.orgnih.gov. The interaction is competitive with other ligands like fructose-1-phosphate, which disrupts the GCK-GKRP complex plos.orgnih.gov. Human GKRP has a higher affinity for this compound compared to rat GKRP, affecting its inhibitory potency on glucokinase portlandpress.com. The N-terminus of GKRP is crucial for this compound's ability to promote the GCK-GKRP interaction nih.gov.
The table below summarizes the effect of this compound on Glucokinase Regulatory Protein (GKRP) interaction with Glucokinase (GCK):
| Ligand | Effect on GCK-GKRP Complex Formation | IC50/EC50 (µM) plos.org |
| This compound | Promotes assembly | 0.005 ± 0.0006 (IC50) plos.org |
| Fructose-6-phosphate | Promotes assembly | - |
| Fructose-1-phosphate | Disrupts complex | 70 ± 5.4 (IC50) plos.org |
| Glucose | Disrupts complex | 16000 ± 1400 (IC50) plos.org |
Role in Redox Balance and Reducing Power
This compound's involvement in metabolic pathways, particularly the polyol pathway, has implications for cellular redox balance and the generation of reducing power. The enzyme this compound 2-dehydrogenase (S6PDH, EC 1.1.1.140) catalyzes a reversible oxidoreduction reaction between D-sorbitol 6-phosphate and D-fructose 6-phosphate, simultaneously generating NADH creative-enzymes.comwikipedia.org. This enzyme is part of the D-sorbitol degradation pathway, which feeds into fructose and mannose metabolism and ultimately glycolysis, contributing to the cell's needs for precursor metabolites, reducing power, and metabolic energy creative-enzymes.com.
While this compound itself is a product of an NADPH-dependent reaction (glucose-6-phosphate to this compound by aldose-6-phosphate reductase) researchgate.netoup.com, its subsequent conversion by S6PDH contributes to the NADH pool. The polyol pathway, which involves the conversion of glucose to sorbitol by aldose reductase (utilizing NADPH) and then sorbitol to fructose by sorbitol dehydrogenase (generating NADH), can significantly impact the NADH/NAD+ ratio aging-us.comresearchgate.netmdpi.com. Excessive flux through this pathway, particularly under hyperglycemic conditions, can lead to an increase in the NADH/NAD+ ratio, disrupting cellular redox equilibrium and contributing to oxidative stress aging-us.comresearchgate.netmdpi.com.
Furthermore, in Escherichia coli, this compound has been shown to inhibit glucose-6-phosphate isomerase (pgi), an enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. Inhibition of pgi can lead to an overproduction of NADPH via the pentose (B10789219) phosphate (B84403) pathway, which can cause a reducing power imbalance within the cell uniprot.org. This illustrates how S6P, through its metabolic interactions, can indirectly influence the availability of reducing equivalents (NADH and NADPH) and thus play a role in maintaining or disrupting cellular redox balance.
Sorbitol 6 Phosphate in Diverse Organisms and Systems
In Plants (e.g., Rosaceae Family, Apple, Tomato, Rice, Maize)
Sorbitol-6-phosphate is a crucial compound in the metabolism of many plants, most notably in species belonging to the Rosaceae family, which includes apples, peaches, and plums. It serves as a primary product of photosynthesis and a significant form of translocatable and storage carbohydrate. The key enzyme responsible for its synthesis is this compound dehydrogenase (S6PDH), which catalyzes the conversion of glucose-6-phosphate to this compound. frontiersin.orgresearchgate.net S6PDH has been identified and studied in various Rosaceae species. frontiersin.orgnih.gov
The expression of the gene encoding S6PDH can be influenced by environmental factors. For instance, studies in apple leaves have explored the effects of low temperature and abscisic acid on the expression of the this compound dehydrogenase gene.
In plants like those in the Rosaceae family, sorbitol, derived from this compound, is a major end-product of photosynthesis. This process is fundamental for carbon storage, allowing the plant to buffer against fluctuations in light and temperature. wur.nl The synthesis of this compound from glucose-6-phosphate is a critical step in a pathway that can bypass the main glycolytic route, providing an alternative for glucose metabolism. nih.gov This pathway is particularly active when glucose is abundant. nih.gov The partitioning of carbon into sorbitol is influenced by light duration, affecting its distribution in leaves, stems, and roots of plants like the apple.
The accumulation of sorbitol, however, can have physiological consequences. Studies involving the expression of apple S6PDH in transgenic tobacco plants have shown that high concentrations of sorbitol can lead to necrotic lesions and reduced growth. nih.govnii.ac.jp This suggests a delicate balance is necessary for the beneficial effects of sorbitol accumulation for osmotic stress protection without causing detrimental side effects. nih.gov
The enzymes involved in this compound metabolism are localized in specific compartments within plant cells. This compound dehydrogenase (S6PDH), the key enzyme for sorbitol synthesis, has been found to be predominantly located in the chloroplasts of apple cotyledons. oup.com Further studies have confirmed that S6PDH is localized in both the chloroplasts and the cytosol of cotyledons and source leaves in apples. researchgate.net
Another important enzyme, NAD-sorbitol dehydrogenase (NAD-SDH), which is involved in sorbitol metabolism, has been found in the cytosol and also in the chloroplasts of leaf and fruit cells in apples. nih.gov Immunogold electron microscopy has shown its presence mainly in the cytoplasm and chloroplasts of fruit and leaves. nih.gov The differential subcellular localization of these enzymes suggests they may play distinct roles in sorbitol metabolism in various tissues. nih.gov
Table 1: Subcellular Localization of Key Enzymes in this compound Metabolism in Apple
| Enzyme | Subcellular Localization | Tissue | Reference |
| This compound dehydrogenase (S6PDH) | Chloroplasts, Cytosol | Cotyledons, Source Leaves | researchgate.netoup.com |
| NAD-sorbitol dehydrogenase (NAD-SDH) | Cytosol, Chloroplasts, Vacuoles | Leaf and Fruit Cells | nih.gov |
In Microorganisms (e.g., Escherichia coli, Clostridium pasteurianum, Lactobacillus casei, Oral Streptococci, Aerobacter aerogenes)
This compound plays a significant role in the carbohydrate metabolism of various microorganisms. In bacteria such as Escherichia coli, Aerobacter aerogenes, and oral streptococci, the utilization of sorbitol is initiated by its transport into the cell and subsequent phosphorylation to this compound. asm.orgnih.gov This process is primarily mediated by the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS). asm.orgnih.gov
The enzyme this compound dehydrogenase then catalyzes the oxidation of this compound to fructose-6-phosphate (B1210287), which can then enter the central metabolic pathways like glycolysis. wikipedia.org This enzyme has been isolated and characterized from various bacteria, including Clostridium pasteurianum and Aerobacter aerogenes. wikipedia.org
The phosphoenolpyruvate:sugar phosphotransferase system (PTS) is a major carbohydrate transport mechanism in bacteria. ebi.ac.uk It couples the transport of sugars with their phosphorylation. ebi.ac.ukuni-goettingen.de The sorbitol-specific PTS is responsible for the uptake and phosphorylation of sorbitol. asm.orgebi.ac.uk
In E. coli, the sorbitol-specific PTS is encoded by the gut operon (also known as the srl operon). tandfonline.comtandfonline.com This operon includes genes for the enzyme II complex components (SrlA and SrlB) and this compound dehydrogenase (SrlD). uniprot.orguniprot.org The enzyme II complex is responsible for the transport and phosphorylation of sorbitol to this compound. uniprot.orgnih.gov The PTS consists of general, non-sugar-specific proteins (Enzyme I and HPr) and sugar-specific membrane-bound Enzyme II complexes. nih.govoup.com
Oral streptococci, such as Streptococcus mutans, also utilize a sorbitol-specific PTS for sorbitol transport and metabolism. nih.govnih.gov The metabolism of sorbitol in these bacteria involves an inducible PTS that generates this compound, followed by its conversion to fructose-6-phosphate by an inducible this compound dehydrogenase. oup.com
The formation of this compound is the initial step in the microbial catabolism of sorbitol. Once formed, this compound is oxidized to D-fructose-6-phosphate by this compound dehydrogenase. asm.orgwikipedia.org Fructose-6-phosphate is a key intermediate in glycolysis, allowing the microorganism to utilize sorbitol as a carbon and energy source. frontiersin.org
In Aerobacter aerogenes, the metabolism of sorbitol proceeds via its phosphorylation to this compound, followed by oxidation to fructose-6-phosphate. asm.org Mutants lacking either this compound dehydrogenase or a component of the phosphotransferase system are unable to grow on sorbitol. asm.org
The sorbitol PTS in E. coli can also be involved in the uptake of fructose (B13574) under certain conditions. In mutants lacking the primary fructose phosphotransferases, the sorbitol PTS can take up and phosphorylate fructose to fructose-6-phosphate. nih.gov
The general components of the PTS, Enzyme I (EI) and the histidine protein (HPr), are involved in the initial steps of the phosphotransfer relay. ebi.ac.uk The phosphoryl group is then transferred to a sugar-specific Enzyme II (EII) complex. ebi.ac.uk The sorbitol-specific EII complex is typically composed of at least three domains: IIA, IIB, and IIC. ebi.ac.uk In E. coli, the sorbitol-specific system consists of a IIA protein and a IIBC protein. ebi.ac.uk The EII complex catalyzes the translocation of sorbitol across the cell membrane and its phosphorylation to this compound. uniprot.org
Table 2: Key Components of the Sorbitol-specific PTS in Escherichia coli
| Component | Gene | Function | Reference |
| Enzyme IIA | srlB (gutA) | Phosphoryl transfer | tandfonline.comtandfonline.comuniprot.org |
| Enzyme IIBC | srlA (gutB) | Sorbitol transport and phosphorylation | tandfonline.comtandfonline.comuniprot.org |
| This compound 2-dehydrogenase | srlD (gutD) | Oxidation of this compound | tandfonline.comtandfonline.comuniprot.org |
In Animal and Human Systems (Focus on Biochemical Pathways)
Polyol Pathway Biochemical Overview
The polyol pathway is a two-step metabolic route that converts glucose into fructose. nih.govnih.gov Under normal blood glucose levels, the majority of cellular glucose is phosphorylated by hexokinase to glucose-6-phosphate, entering the glycolytic pathway. researchgate.netencyclopedia.pub However, in hyperglycemic states, the increased intracellular glucose concentration saturates hexokinase, leading to the diversion of excess glucose into the polyol pathway. nih.govresearchgate.net
The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol. This reaction is catalyzed by the enzyme aldose reductase in an NADPH-dependent manner. nih.govresearchgate.net Aldose reductase has a low affinity for glucose, which is why this pathway is more active during high glucose conditions. nih.gov
Glucose + NADPH + H⁺ → Sorbitol + NADP⁺
The second step involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase, using NAD⁺ as a cofactor. nih.govresearchgate.net
Sorbitol + NAD⁺ → Fructose + NADH + H⁺
While this two-step conversion of glucose to fructose is the canonical polyol pathway, research has also demonstrated the formation of this compound in bovine and human lens tissue. This can occur through several reactions:
The reduction of glucose-6-phosphate by aldose reductase.
The reduction of fructose-6-phosphate by sorbitol dehydrogenase.
The phosphorylation of sorbitol by a sorbitol kinase.
Furthermore, the enzyme this compound dehydrogenase catalyzes the conversion of D-sorbitol-6-phosphate to D-fructose-6-phosphate, linking this intermediate back to glycolysis and the pentose (B10789219) phosphate (B84403) pathway. wikipedia.org
D-sorbitol 6-phosphate + NAD⁺ ⇌ D-fructose 6-phosphate + NADH + H⁺ wikipedia.org
Mechanistic Hypotheses in Metabolic Disorders (e.g., High Glucose Conditions, Oxidative Stress)
The activation of the polyol pathway under high glucose conditions is implicated in the pathogenesis of various metabolic disorders, primarily through the induction of oxidative stress and disruption of cellular redox balance. nih.govresearchgate.net
One of the primary mechanisms is the depletion of NADPH. Aldose reductase consumes NADPH, which is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione (GSH) from its oxidized form (GSSG). nih.gov A decrease in the NADPH/NADP⁺ ratio impairs the cell's capacity to counteract reactive oxygen species (ROS), leading to increased oxidative stress. nih.govnih.gov This depletion of NADPH can be significant; for instance, a 15% decrease has been observed in the lens of diabetic patients. nih.gov
Concurrently, the oxidation of sorbitol to fructose by sorbitol dehydrogenase increases the cytosolic NADH/NAD⁺ ratio. nih.gov This elevated NADH can fuel the production of superoxide by NADH-dependent oxidases, further contributing to oxidative stress. nih.gov The altered redox state, sometimes referred to as "pseudohypoxia," can have widespread effects on cellular function.
The accumulation of sorbitol itself can induce osmotic stress in tissues that lack sufficient sorbitol dehydrogenase activity, such as the retina, kidneys, and Schwann cells. nih.gov This osmotic stress can lead to cellular damage.
This compound, beyond its role as an intermediate, has been identified as a potent negative effector of the glucokinase regulatory protein (GKRP). nih.gov Glucokinase is a key enzyme in hepatic glucose metabolism. By binding to GKRP, this compound can influence glucokinase activity, thereby affecting glucose homeostasis. This provides a direct mechanistic link between a polyol pathway intermediate and the regulation of mainstream glucose metabolism. Research has shown that human GKRP has a significantly higher affinity for this compound compared to rat GKRP. researchgate.net
Binding and Inhibition Constants of this compound
| Ligand | Protein | Organism | Parameter | Value | Reference |
|---|---|---|---|---|---|
| This compound | Glucokinase Regulatory Protein (GKRP) | Rat | Dissociation Constant (Kd) | 0.3 µM | nih.gov |
| This compound | Glucokinase Regulatory Protein (GKRP) | Human | IC50 | 0.2 ± 0.05 µM | researchgate.net |
| This compound | Glucokinase Regulatory Protein (GKRP) | Rat | IC50 | 2.5 ± 0.4 µM | researchgate.net |
Research Methodologies and Approaches in Sorbitol 6 Phosphate Studies
Enzymatic Assays for Activity and Kinetics
The study of sorbitol-6-phosphate metabolism heavily relies on the accurate measurement of the activity and kinetics of related enzymes. Spectrophotometric assays are a common and fundamental tool in this research.
For This compound phosphatase (S6PP) , which catalyzes the final step in sorbitol biosynthesis, activity is typically determined by measuring the release of inorganic phosphate (B84403) (Pi). nih.gov In one such assay, the enzyme is incubated with this compound, and the reaction is stopped with trichloroacetic acid. The subsequent addition of an ascorbic acid/ammonium (B1175870) molybdate (B1676688) reagent produces a colored complex, the absorbance of which is measured at 660 nm to quantify the released Pi. nih.gov An alternative coupled-enzyme assay measures the release of sorbitol. In this method, sorbitol dehydrogenase is added to the reaction mixture along with NAD⁺, and the production of sorbitol is monitored by the increase in absorbance at 340 nm as NADH is formed. nih.gov
The activity of This compound dehydrogenase (S6PDH) , which catalyzes the interconversion of this compound and glucose-6-phosphate, is also measured spectrophotometrically. The assay quantifies the rate of change in NADPH absorbance at 340 nm. researchgate.net The reduction of glucose-6-phosphate to this compound is coupled with the oxidation of NADPH to NADP⁺, resulting in a decrease in absorbance. researchgate.net Conversely, the oxidation of this compound is linked to the reduction of NAD⁺ to NADH, leading to an increase in absorbance at the same wavelength. asm.org
Kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) are determined by measuring initial reaction velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. oup.com These assays are crucial for understanding the catalytic efficiency and substrate specificity of the enzymes involved in this compound metabolism.
Table 1: Kinetic Parameters of Enzymes in this compound Metabolism
| Enzyme | Source Organism | Substrate | Km (mM) | Optimal pH |
|---|---|---|---|---|
| This compound phosphatase (SorPP) | Apple (Malus domestica) leaves | This compound | 0.85 | 6.8 |
| This compound phosphatase (SorPP) | Apple (Malus domestica) leaves | Mg2+ | 0.29 | 6.8 |
| Aldose-6-phosphate reductase (A6PR) | Apple (Malus domestica) leaves | Glucose-6-phosphate | 11.3 | N/A |
| Aldose-6-phosphate reductase (A6PR) | Apple (Malus domestica) leaves | Glucose-6-phosphate (with 2.5 mM MgCl2) | 5.1 | N/A |
| This compound dehydrogenase (S6PDH) | Rice (Oryza sativa) | This compound | 7.21 ± 0.5 | N/A |
| This compound dehydrogenase (S6PDH) | Rice (Oryza sativa) | Glucose-6-phosphate | 15.9 ± 0.2 | N/A |
| This compound dehydrogenase (S6PDH) | Loquat (Eriobotrya japonica) leaves | This compound | 2.22 | 9.8 (oxidation) |
| This compound dehydrogenase (S6PDH) | Loquat (Eriobotrya japonica) leaves | Glucose-6-phosphate | 11.6 | 7.0-9.0 (reduction) |
Genetic Manipulation Techniques
Genetic engineering provides powerful tools to investigate the role of this compound in vivo by altering the expression of key metabolic enzymes.
Gene Silencing and Antisense Lines
Gene silencing, often through the use of antisense technology, has been instrumental in elucidating the function of genes involved in sorbitol synthesis. In this approach, a complementary DNA (cDNA) sequence to the target messenger RNA (mRNA) is introduced into the organism. This antisense RNA binds to the target mRNA, preventing its translation into a functional protein.
For instance, antisense suppression of ALDOSE-6-PHOSPHATE REDUCTASE (A6PR) in apple (Malus domestica) has been shown to decrease sorbitol synthesis. u-tokyo.ac.jp This reduction in A6PR activity leads to lower sorbitol concentrations and a compensatory increase in sucrose (B13894) and starch in the leaves. u-tokyo.ac.jpscirp.org Such studies have demonstrated that A6PR is a key enzyme for sorbitol production and that sorbitol itself can act as a signaling molecule influencing other metabolic pathways and even plant defense responses. u-tokyo.ac.jpnih.gov Similarly, transgenic tobacco plants expressing an antisense construct of the apple S6PDH cDNA showed no detectable S6PDH activity or sorbitol accumulation, providing clear genetic evidence for the enzyme's essential role.
Gene Overexpression and Transgenic Studies
Conversely, overexpressing genes involved in sorbitol metabolism allows researchers to study the effects of increased sorbitol production. This is typically achieved by introducing a gene construct, often under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter, into a host organism.
The overexpression of the apple This compound dehydrogenase (S6PDH) gene in tobacco, a plant that does not naturally produce sorbitol, resulted in the synthesis and accumulation of this sugar alcohol. The concentration of sorbitol in the leaves of these transgenic plants was found to correlate positively with the level of S6PDH activity. Such transgenic studies have been pivotal in confirming the central role of S6PDH in sorbitol biosynthesis. researchgate.net Furthermore, overexpressing S6PDH has been explored as a strategy to enhance stress tolerance in plants. researchgate.net For example, the transformation of tobacco and rice with the S6PDH gene has been shown to increase sorbitol biosynthesis and improve tolerance to boron deficiency, likely through the formation of boron-sorbitol complexes that enhance boron mobility. nih.gov
Mutant Strain Development and Analysis
The development and analysis of mutant strains, particularly in microorganisms, have provided valuable insights into the regulation and function of this compound metabolic pathways. In Escherichia coli, for example, mutants have been isolated that are constitutive for the sorbitol phosphotransferase system, allowing them to utilize fructose (B13574) via phosphorylation to fructose 6-phosphate by the sorbitol-specific enzyme. oup.com Analysis of a sorbitol-positive mutant of E. coli O157:H7 revealed significantly increased [¹⁴C]sorbitol uptake and this compound dehydrogenase activities compared to the wild-type strain. nih.gov
In Lactobacillus casei, a lactic acid bacterium, metabolic engineering has been used to create sorbitol-producing strains. By integrating the gutF gene, which encodes a D-sorbitol-6-phosphate dehydrogenase, into the chromosomal lactose (B1674315) operon, researchers made its expression inducible by lactose. researchgate.net Further modifications, such as the inactivation of the L-lactate dehydrogenase gene (ldhL), led to a significant increase in sorbitol production, suggesting that the engineered pathway provides an alternative route for NAD⁺ regeneration. asm.org Analysis of these mutant strains helps to understand the metabolic flux and regulatory networks governing sorbitol synthesis.
Spectroscopic and Chromatographic Methods for Metabolite Analysis
To quantify this compound and related metabolites, researchers employ sophisticated analytical techniques such as spectroscopy and chromatography.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C-NMR , is a powerful, non-invasive tool for tracing metabolic pathways. By incubating tissues or cells with ¹³C-labeled substrates like glucose, researchers can follow the incorporation of the label into various metabolites, including this compound and sorbitol. asm.org For instance, ¹³C-NMR analysis of supernatants from engineered Lactobacillus casei resting cells demonstrated their ability to synthesize sorbitol from glucose when pre-grown on lactose. researchgate.net This technique provides detailed information on metabolic fluxes and pathway utilization in vivo.
High-Performance Liquid Chromatography (HPLC) is another widely used method for the separation and quantification of carbohydrates. However, the analysis of non-derivatized sugars like sorbitol can be challenging due to the lack of a chromophore for UV detection. To overcome this, derivatization methods have been developed. One such method involves the benzylation of sorbitol to create a UV-absorbing derivative that can be detected by an HPLC-DAD (Diode Array Detector) system. HPLC can also be coupled with other detectors, such as refractive index or electrochemical detectors, for the analysis of underivatized sugars. These chromatographic methods are essential for accurately measuring the concentrations of sorbitol and other sugars in complex biological samples.
Protein Purification and Characterization Techniques
The detailed biochemical study of enzymes involved in this compound metabolism requires their purification to homogeneity. A multi-step purification strategy is typically employed, often involving various chromatographic techniques.
A common first step is affinity chromatography . For example, S6PDH from loquat leaves has been purified using Blue Sepharose affinity chromatography. For recombinant proteins expressed with an affinity tag, such as a polyhistidine (His) tag, immobilized metal affinity chromatography (IMAC) using a Ni-NTA (Nickel-Nitriloacetic acid) resin is a highly effective purification method. researchgate.net
Subsequent purification steps may include ion-exchange chromatography , using columns like Mono Q, and size-exclusion (gel filtration) chromatography , using columns such as Superose 6, to separate proteins based on charge and size, respectively. nih.gov The purity of the enzyme at each step is monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) , which separates proteins based on their molecular weight. nih.gov
Once purified, the enzyme's physical and catalytic properties are characterized. This includes determining its molecular mass, subunit composition, substrate specificity, kinetic parameters (Km and Vmax), and optimal pH and temperature for activity. nih.gov For instance, purified apple leaf this compound phosphatase was found to be a 61 kDa monomer that is highly specific for sorbitol-6-P. nih.gov
In Silico Structural Elucidation and Molecular Docking Studies
In the study of this compound and its related enzymes, computational methods, including in silico structural elucidation and molecular docking, have become indispensable for understanding molecular interactions and enzyme mechanisms where experimental structures are unavailable. nih.gov These approaches are particularly vital for enzymes like this compound dehydrogenase (S6PDH), a key player in sorbitol synthesis. nih.gov
A significant challenge in studying S6PDH has been the lack of a known three-dimensional structure. nih.gov To overcome this, researchers have employed comparative homology modeling. For instance, the structure of S6PDH from rice (Oryza sativa) was modeled using the crystal structure of human aldose reductase in a complex with NADP+ and a substrate analog, glucose-6-phosphate (PDB ID: 2ACQ), as a template. nih.gov This approach provides valuable insights into the protein's architecture and the molecular-level details of its active site, which is crucial for understanding its enantioselectivity for physiological substrates. nih.gov
Molecular docking simulations are frequently used to investigate the binding of substrates and inhibitors to enzymes in the sorbitol pathway. nih.govnih.gov These studies help to elucidate the structural basis of substrate binding and potential enzyme mechanisms. nih.gov For example, docking studies with the modeled rice S6PDH have been performed to analyze its interaction with substrates like glucose-6-phosphate and this compound. nih.gov Similarly, molecular docking has been a key tool in the development of inhibitors for aldose reductase (ALR2), the first enzyme in the polyol pathway which converts glucose to sorbitol. nih.govacs.org By simulating the binding of potential inhibitor compounds to the ALR2 active site, researchers can predict their efficacy and selectivity, guiding the synthesis of more potent drug candidates for treating diabetic complications. nih.govacs.org The validation of these docking procedures is often confirmed by redocking a known inhibitor into the enzyme's crystal structure and ensuring a low root-mean-square deviation (RMSD) value. nih.govacs.org
While in silico models are powerful, the determination of actual crystal structures provides the highest resolution of detail. The crystal structure of this compound 2-dehydrogenase (S6PDH) SrlD from the plant pathogen Erwinia amylovora was determined at a resolution of 1.84 Å. rcsb.org This was the first structure determined for an enzyme of this class (EC 1.1.1.140) and revealed a homotetrameric quaternary structure. rcsb.orguniprot.org Comparison with other related dehydrogenases showed conservation of the catalytic residues and a specific aspartate residue that confers specificity for the NAD+ cofactor. rcsb.org
Table 1: Examples of In Silico and Structural Studies on this compound Related Enzymes
| Enzyme | Organism/Source | Methodology | Key Findings | Reference(s) |
| This compound dehydrogenase (S6PDH) | Oryza sativa (Rice) | Homology Modeling, Molecular Docking | Modeled structure based on human aldose reductase; provided insights into active site and substrate selectivity. | nih.gov |
| This compound 2-dehydrogenase (SrlD) | Erwinia amylovora | X-ray Crystallography | First crystal structure for EC 1.1.1.140; revealed a homotetrameric structure and conserved catalytic residues. | rcsb.org |
| Aldose Reductase (ALR2) | Human | Molecular Docking, Molecular Dynamics | Investigated interactions with novel inhibitors to understand binding modes for developing treatments for diabetic complications. | nih.govacs.org |
| Sorbitol Dehydrogenase (SDH) | Not specified | Molecular Docking | Studied the binding interactions with natural phenolic compounds to identify potential inhibitors. | researchgate.net |
Advanced Research Topics and Future Directions
Elucidating Uncharacterized Enzymes and Regulatory Proteins in Sorbitol-6-phosphate Metabolism
The complete understanding of this compound metabolism necessitates the elucidation of previously uncharacterized enzymes and their regulatory mechanisms. Recent research has identified novel phosphatases with activity towards this compound. For instance, the yeast gene YNL010W has been shown to encode polyol phosphatase 1 (Pyp1), an enzyme that hydrolyzes this compound, along with ribitol-5-phosphate and D-glycerol-3-phosphate. nih.gov This discovery highlights Pyp1's role in preventing the inhibition of glycolysis by sugar alcohol phosphates, underscoring its regulatory importance. nih.gov
Further studies have focused on the haloacid dehalogenase-like hydrolase (HAD) superfamily in Escherichia coli. Through systematic screening, four HAD proteins—HAD1 (YniC), HAD2 (YfbT), HAD12 (YbiV), and HAD13 (YidA)—were identified to possess sorbitol-6-phosphatase activity. nih.gov Notably, HAD2 exhibited superior catalytic activity (kcat/Km) compared to its previously reported "preferred" substrates, suggesting its significant role in this compound dephosphorylation in E. coli. nih.gov These findings indicate that HAD genes could be valuable targets for metabolic engineering aimed at efficient sorbitol production. nih.gov The ongoing quest to identify and characterize more effective sorbitol-6-phosphatase genes remains a key area of research to enhance sorbitol production in engineered organisms. u-tokyo.ac.jp A broader understanding of metabolism is currently limited by the lack of knowledge regarding the functions of many enzymes, including those potentially involved in this compound pathways. rhea-db.org
Deeper Understanding of this compound as a Signaling Molecule
Beyond its role as a metabolic intermediate, emerging evidence suggests that this compound may also function as a signaling molecule, influencing crucial cellular processes. Research indicates that this compound, along with ribitol-5-phosphate, can act as an inhibitor of phosphoglucose (B3042753) isomerase (Pgi), a vital enzyme in glycolysis. nih.gov This inhibitory effect implies a direct regulatory feedback mechanism where the accumulation of these phosphorylated sugar alcohols can modulate glycolytic flux. nih.gov
The activity of polyol phosphatase 1 (Pyp1) in yeast is critical for maintaining Pgi activity in the presence of environmental sugar alcohols, further supporting the idea that this compound plays a regulatory role in metabolic homeostasis. nih.gov The strong positive correlation between Pyp1 expression and yeast growth rate suggests that efficient removal of inhibitory sugar alcohol phosphates is essential for sustained glycolytic flux and rapid growth. nih.gov While sorbitol itself is known to act as a signal in apple, regulating processes like stamen development, pollen tube growth, and resistance to Alternaria alternata, further research is needed to fully elucidate if and how this compound directly participates in signal transduction pathways or acts as a precursor to such signaling molecules. nih.gov
Metabolic Engineering Strategies for Biotechnological Applications (e.g., Enhanced Sorbitol Production, Altered Carbon Flux)
Metabolic engineering efforts are actively leveraging the this compound pathway for biotechnological applications, particularly for enhanced sorbitol production and redirection of carbon flux. Lactobacillus plantarum, a lactic acid bacterium, has been metabolically engineered to produce high levels of sorbitol. This was achieved by overexpressing the this compound dehydrogenase (Stl6PDH) genes (srlD1 and srlD2) and by creating mutant strains deficient in lactate (B86563) dehydrogenase activities, which increases the availability of NADH, a crucial cofactor for sorbitol synthesis. researchgate.netnih.govasm.orgcapes.gov.br
Table 1: Sorbitol Production Efficiency in Engineered Lactobacillus plantarum
| Organism | Engineering Strategy | Substrate | Sorbitol Conversion Efficiency (Glucose) | Reference |
| Lactobacillus plantarum | Overexpression of this compound dehydrogenase (Stl6PDH) genes (srlD1, srlD2) and deficiency in lactate dehydrogenase activity. | Glucose | 61-65% (resting cells) | nih.govasm.orgcapes.gov.br |
| Lactobacillus plantarum | Overexpression of this compound dehydrogenase (Stl6PDH) genes (srlD1, srlD2) and deficiency in lactate dehydrogenase activity, optimized culture conditions. | Glucose | 25% (growing cells) | nih.govasm.orgcapes.gov.br |
In photosynthetic organisms like cyanobacteria, such as Synechocystis sp. PCC 6803 and Synechococcus sp. PCC 7002, the sorbitol biosynthetic pathway has been introduced. u-tokyo.ac.jpnih.govresearchgate.net Initial attempts faced challenges due to the promiscuity of sugar phosphatases, leading to unwanted co-production of ribose and growth inhibition by depleting ribose-5-phosphate (B1218738) from the Calvin cycle. nih.gov This issue was mitigated by identifying more specific phosphatases, such as mannitol-1-phosphate phosphatase from Eimeria tenella, which more specifically dephosphorylates this compound to sorbitol, leading to improved growth and production. nih.gov Further enhancements in cyanobacterial sorbitol production have involved addressing Calvin cycle bottlenecks through overexpression of enzymes like fructose-bisphosphate aldolase (B8822740) (FBA) and bifunctional fructose-1,6-bisphosphatase/sedoheptulose-1,7-bisphosphatase (BiBPase), and optimizing nutrient availability. nih.gov These strategies have significantly increased sorbitol titers, demonstrating the potential for sustainable production. nih.gov
Escherichia coli has also been engineered to utilize D-sorbitol as a sole carbon source for the synthesis of recombinant proteins. tandfonline.com The srlD gene, encoding this compound dehydrogenase, plays a critical role in this process by converting intracellular this compound into fructose-6-phosphate (B1210287), a key glycolytic intermediate. tandfonline.com Overcoming carbon catabolite repression in E. coli remains a focus to enhance the efficient utilization and bioconversion of sorbitol. tandfonline.com
Exploring the Interconnection of this compound Pathways with Other Primary Metabolic Networks
This compound metabolism is intricately linked with other primary metabolic networks, particularly central carbon metabolism. This compound serves as a direct link, being converted to fructose-6-phosphate, a crucial intermediate of glycolysis, through the action of this compound dehydrogenase (srlD). tandfonline.com This conversion allows sorbitol-derived carbon to enter the glycolytic pathway and subsequently the TCA cycle, fulfilling the cell's requirements for energy, reducing power, and precursor metabolites. tandfonline.com
The inhibitory effect of this compound on phosphoglucose isomerase (Pgi), a key enzyme in glycolysis, demonstrates a direct regulatory connection between polyol metabolism and central sugar catabolism. nih.gov In engineered Lactobacillus plantarum, the rerouting of glycolytic flux towards sorbitol production from fructose-6-phosphate highlights the competition for this shared metabolic intermediate with other pathways, such as mannitol (B672) production. nih.govasm.orgcapes.gov.br Furthermore, efforts to enhance sorbitol production in cyanobacteria have revealed that promiscuous phosphatases can deplete ribose-5-phosphate from the Calvin cycle, illustrating the delicate balance and interconnectedness of these metabolic networks. nih.gov In Rosaceae plants, sorbitol is synthesized from glucose-6-phosphate, linking sorbitol metabolism directly to the hexose (B10828440) phosphate (B84403) pool, a central hub in carbohydrate metabolism. nih.govresearchgate.net
Q & A
Q. What is the functional role of sorbitol-6-phosphate dehydrogenase (S6PDH) in plants, and how is its activity assayed?
S6PDH catalyzes the reduction of glucose-6-phosphate to this compound, a critical step in sorbitol biosynthesis. This enzyme is essential for osmotic regulation under salinity stress in plants like rice (Oryza sativa) and apple (Malus domestica). Activity assays involve measuring NADPH oxidation kinetics using substrates like glucose-6-phosphate (G-6-P) and this compound (S-6-P). For example, OsS6PDH from rice exhibits a Km of 15.9 ± 0.2 mM for G-6-P and 7.21 ± 0.5 mM for S-6-P, determined via spectrophotometric methods .
Q. What experimental approaches are used to study S6PDH gene expression under stress conditions?
Gene expression studies employ quantitative PCR (qPCR) and Southern blotting to analyze transcriptional responses to abiotic stressors. For instance, low temperatures (4°C) and abscisic acid (ABA) treatments upregulate S6PDH expression in apple leaves, as shown by northern blot analysis . Stress application protocols typically involve controlled environmental chambers and hormone treatments, with RNA extracted from stressed tissues for downstream analysis .
Q. How is S6PDH purified for functional characterization?
Recombinant S6PDH is expressed in bacterial systems (e.g., E. coli BL21) using plasmids like pET-28a. Purification involves affinity chromatography (e.g., Ni-NTA columns) and size-exclusion chromatography. SDS-PAGE and activity assays confirm purity and functionality. For example, apple S6PDH was purified to homogeneity with a molecular weight of 61 kDa, validated by SDS-PAGE and kinetic studies .
Advanced Research Questions
Q. How can structural discrepancies in S6PDH substrate specificity be resolved across studies?
Contradictory substrate affinity reports (e.g., activity for mannose-6-phosphate in some species but not others) require comparative homology modeling and molecular docking. For rice OsS6PDH, structural alignment with human aldose reductase (PDB ID: 2ACQ) revealed substrate-binding pocket differences that explain its specificity for G-6-P and S-6-P but not mannose-6-phosphate . Validating these findings requires mutagenesis studies (e.g., active-site residue substitutions) coupled with enzyme kinetics .
Q. What methodologies are used to analyze S6PDH’s role in metabolic flux under salinity stress?
Isotopic tracing (e.g., <sup>13</sup>C-labeled glucose) combined with GC-MS quantifies this compound accumulation in salt-stressed tissues. In rice, S6PDH knockdown lines show reduced sorbitol levels and impaired growth under 150 mM NaCl, confirming its role in stress adaptation . Complementary transcriptomic data (RNA-seq) can identify co-regulated genes in the polyol pathway .
Q. How can conflicting kinetic data for S6PDH isoforms be addressed?
Variations in Km values across species (e.g., apple vs. rice) may arise from differences in assay conditions (pH, temperature) or isoform-specific properties. Standardizing protocols—such as using 50 mM MES-NaOH (pH 6.8) and 10 mM MgCl2 for apple S6PDH—ensures comparability . Additionally, phylogenetic analysis of S6PDH sequences can clarify evolutionary divergence in enzyme kinetics .
Methodological Tables
Table 1: Kinetic Parameters of S6PDH Across Species
| Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Rice | Glucose-6-phosphate | 15.9 ± 0.2 | 89.8 | |
| Rice | This compound | 7.21 ± 0.5 | 137.4 | |
| Apple | This compound | 0.85 | 91.3 |
Table 2: Stress-Induced S6PDH Expression in Plants
| Stress Condition | Species | Fold Change (vs. Control) | Methodology | Reference |
|---|---|---|---|---|
| Low temperature (4°C) | Apple | 3.2× | qPCR, Northern blot | |
| ABA treatment | Apple | 2.8× | qPCR | |
| Salinity (150 mM NaCl) | Rice | 4.5× | RNA-seq |
Key Recommendations for Experimental Design
- Gene Expression Studies: Include stress-specific controls (e.g., untreated plants) and validate results with multiple techniques (e.g., qPCR and enzyme activity assays) .
- Structural Studies: Use template structures with high sequence identity (>50%) for homology modeling, and validate docking results with site-directed mutagenesis .
- Data Reproducibility: Report assay conditions (pH, temperature, cofactors) in detail to enable cross-study comparisons .
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